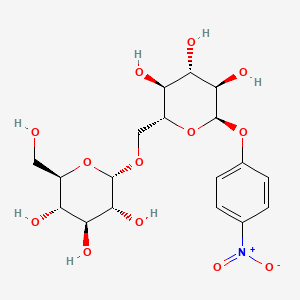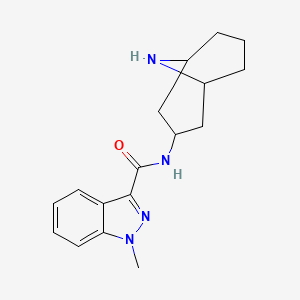
9'-Desmethyl Granisetron (Granisetron Impurity C)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-Desmethyl Granisetron, also known as Granisetron Impurity C, is a chemical compound with the molecular formula C17H22N4O and a molecular weight of 298.38 g/mol . It is an impurity found in the synthesis of Granisetron Hydrochloride, a medication used to prevent nausea and vomiting caused by chemotherapy .
Biochemical Analysis
Biochemical Properties
9’-Desmethyl Granisetron plays a role in biochemical reactions as an impurity in the synthesis of Granisetron Hydrochloride . It interacts with various enzymes and proteins involved in the metabolic pathways of Granisetron. Specifically, it is known to interact with cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs . The nature of these interactions involves the binding of 9’-Desmethyl Granisetron to the active sites of these enzymes, potentially affecting their catalytic activity and the overall metabolic profile of Granisetron.
Cellular Effects
It is plausible that 9’-Desmethyl Granisetron could influence cell function by interacting with serotonin 5-HT3 receptors, similar to Granisetron . This interaction could impact cell signaling pathways, gene expression, and cellular metabolism, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of 9’-Desmethyl Granisetron involves its interaction with serotonin 5-HT3 receptors . By binding to these receptors, it may inhibit the binding of serotonin, thereby preventing the activation of downstream signaling pathways . Additionally, 9’-Desmethyl Granisetron may interact with cytochrome P450 enzymes, leading to enzyme inhibition or activation and subsequent changes in gene expression related to drug metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9’-Desmethyl Granisetron over time are influenced by its stability and degradation . Studies have shown that this compound is relatively stable under standard storage conditions, but it may degrade over time when exposed to light, heat, or moisture . Long-term effects on cellular function have not been extensively studied, but it is important to monitor the stability and degradation of 9’-Desmethyl Granisetron to ensure accurate experimental results.
Dosage Effects in Animal Models
The effects of 9’-Desmethyl Granisetron at different dosages in animal models have not been thoroughly investigated . It is expected that higher doses of this compound could lead to toxic or adverse effects, similar to other impurities in pharmaceutical preparations . Threshold effects and dose-response relationships should be carefully evaluated in future studies to determine the safety and efficacy of 9’-Desmethyl Granisetron.
Metabolic Pathways
9’-Desmethyl Granisetron is involved in the metabolic pathways of Granisetron, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidative metabolism of 9’-Desmethyl Granisetron, leading to the formation of various metabolites . The presence of 9’-Desmethyl Granisetron can affect metabolic flux and metabolite levels, potentially influencing the pharmacokinetics and pharmacodynamics of Granisetron.
Transport and Distribution
The transport and distribution of 9’-Desmethyl Granisetron within cells and tissues are not well-characterized . It is likely that this compound is transported via similar mechanisms as Granisetron, involving specific transporters and binding proteins
Subcellular Localization
The subcellular localization of 9’-Desmethyl Granisetron has not been extensively studied . It is possible that this compound is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Understanding the subcellular localization of 9’-Desmethyl Granisetron is crucial for determining its activity and function within the cellular environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9’-Desmethyl Granisetron involves several steps, starting from the precursor compounds. The specific synthetic routes and reaction conditions are proprietary and detailed information is often not publicly available. it generally involves the modification of the Granisetron molecule by removing a methyl group from the nitrogen atom in the indazole ring .
Industrial Production Methods
Industrial production methods for 9’-Desmethyl Granisetron are similar to those used for other pharmaceutical impurities. These methods typically involve large-scale chemical synthesis in controlled environments to ensure the purity and consistency of the compound .
Chemical Reactions Analysis
Types of Reactions
9’-Desmethyl Granisetron can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 9’-Desmethyl Granisetron may produce a hydroxylated derivative, while reduction may yield a fully saturated compound .
Scientific Research Applications
9’-Desmethyl Granisetron has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 9’-Desmethyl Granisetron is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. it is structurally similar to Granisetron, which acts as a selective 5-HT3 receptor antagonist. This suggests that 9’-Desmethyl Granisetron may also interact with 5-HT3 receptors, although its exact molecular targets and pathways are not well understood .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 9’-Desmethyl Granisetron include:
Granisetron: The parent compound, used as an antiemetic drug.
7-Hydroxy Granisetron: Another impurity in the synthesis of Granisetron Hydrochloride.
Granisetron EP Impurity A: Another related compound used in the quality control of Granisetron Hydrochloride.
Uniqueness
9’-Desmethyl Granisetron is unique in its structure due to the absence of a methyl group on the nitrogen atom in the indazole ring. This structural difference may influence its chemical reactivity and interactions with biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-(9-azabicyclo[3.3.1]nonan-3-yl)-1-methylindazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-21-15-8-3-2-7-14(15)16(20-21)17(22)19-13-9-11-5-4-6-12(10-13)18-11/h2-3,7-8,11-13,18H,4-6,9-10H2,1H3,(H,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGVTDRZHFWDBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N1)C(=O)NC3CC4CCCC(C3)N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661898 |
Source


|
| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160177-67-3 |
Source


|
| Record name | N-(9-Azabicyclo[3.3.1]nonan-3-yl)-1-methyl-1H-indazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60661898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
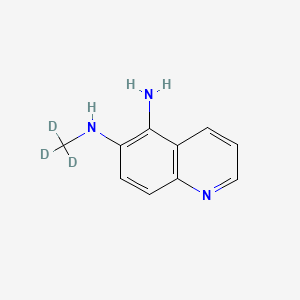

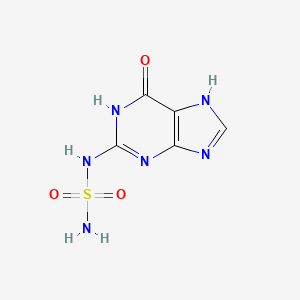

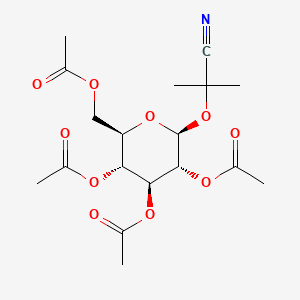


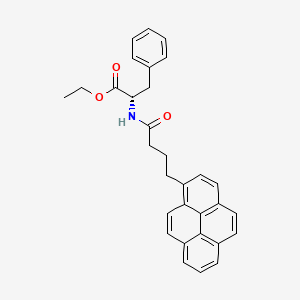
![2-(3,4-Dimethoxy-phenyl)-5-{[2-(3,4-dimethoxyphenyl)-ethyl]methyl-amino}-pentanenitrile](/img/structure/B562121.png)
![(2R)-2-[[[2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoic acid](/img/structure/B562122.png)
![N-[[N-Methyl-N-[(2-isopropyl-1,1,1,3,3,3-d6]-4-thiazolyl)methyl)amino]carbonyl-L-valine Methyl Ester](/img/structure/B562123.png)
![Oxireno[h]quinoline](/img/structure/B562124.png)

